2-(Piperazin-1-yl)acetonitril

Übersicht

Beschreibung

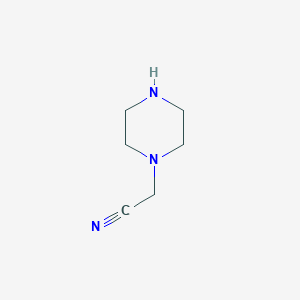

2-(Piperazin-1-yl)acetonitrile is an organic compound with the molecular formula C6H11N3. It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group attached to the piperazine ring.

Wissenschaftliche Forschungsanwendungen

2-(Piperazin-1-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the synthesis of drugs targeting various diseases, such as cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and materials .

Wirkmechanismus

Target of Action

The primary target of 2-(Piperazin-1-yl)acetonitrile (PNT) is bacterial cells, specifically strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . It has also been suggested that PNT may inhibit Butyrylcholinesterase (BuChE), a serine hydrolase enzyme .

Mode of Action

PNT exhibits antimicrobial activity by inhibiting DNA gyrase, an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA . This inhibition disrupts the supercoiling process, which is essential for the transcription and replication of bacterial DNA, leading to cell disruption . In addition, PNT may inhibit BuChE, which could potentially interfere with neurotransmission .

Biochemical Pathways

The inhibition of dna gyrase suggests that pnt interferes with bacterial dna replication and transcription . The potential inhibition of BuChE suggests that PNT may also affect cholinergic neurotransmission .

Result of Action

The result of PNT’s action is the disruption of bacterial cells, leading to their death . This makes PNT a potential candidate for the development of new antimicrobial agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(Piperazin-1-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of piperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Another method involves the use of ®-1-BOC-3-hydroxymethyl piperazine as a starting material, followed by a series of reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB . This method avoids the use of hazardous reagents and is considered safer and more cost-effective.

Industrial Production Methods

Industrial production of 2-(Piperazin-1-yl)acetonitrile often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are employed.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride: An important pharmaceutical intermediate.

4-(1H-Indole-2-carbonyl)piperazine-2,6-diones: Studied for their anticancer activity.

Uniqueness

2-(Piperazin-1-yl)acetonitrile is unique due to its versatile chemical reactivity and potential for modification. Its nitrile group allows for various chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its piperazine ring imparts biological activity, making it a promising candidate for drug development .

Biologische Aktivität

2-(Piperazin-1-yl)acetonitrile is a compound that has garnered attention for its diverse biological activities. Its structure, featuring a piperazine ring, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and potential neuropharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical formula for 2-(Piperazin-1-yl)acetonitrile is C₇H₁₄N₂, with a molecular weight of 142.20 g/mol. The compound can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-(Piperazin-1-yl)acetonitrile. In particular, its derivatives have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study : A study demonstrated that derivatives of piperazine compounds exhibited effective antibacterial activity in vitro against MRSA and other resistant strains. The minimum inhibitory concentration (MIC) was recorded at various concentrations, indicating potent antibacterial properties .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(Piperazin-1-yl)acetonitrile | 32 | MRSA |

| Derivative A | 16 | MRSA |

| Derivative B | 8 | E. coli |

Anticancer Activity

The potential anticancer effects of 2-(Piperazin-1-yl)acetonitrile have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Research Findings : A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Compounds that include the piperazine moiety demonstrated enhanced cytotoxicity against various cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(Piperazin-1-yl)acetonitrile | 5.0 | HT29/DOX |

| Derivative C | 3.0 | A549/DOX |

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives may possess neuropharmacological properties. These compounds have been investigated for their potential effects on neurotransmitter systems.

- Study Insights : Research indicates that certain piperazine derivatives can modulate serotonin receptors, which may contribute to their antidepressant-like effects in animal models .

The biological activity of 2-(Piperazin-1-yl)acetonitrile is believed to stem from its ability to interact with various biological targets:

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : By inhibiting P-gp, it enhances the efficacy of chemotherapeutic agents.

- Neuropharmacological Mechanism : It potentially modulates neurotransmitter receptor activity.

Eigenschaften

IUPAC Name |

2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHVIKZCDXJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573616 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58619-56-0 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.